molecular formula C8H14BrN3 B13089191 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine

4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13089191
M. Wt: 232.12 g/mol
InChI Key: NFJTVMMEFOBYAZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C8H14BrN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 3-pentanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 4-azido-1-(pentan-3-yl)-1H-pyrazol-5-amine.

    Oxidation: Formation of 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-ol.

    Reduction: Formation of 4-bromo-1-(pentan-3-yl)-1,2-dihydropyrazol-5-amine.

Scientific Research Applications

4-Bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(pentan-3-yl)-1H-imidazole
  • 4-Bromo-1-(pentan-3-yl)-1H-triazole

Uniqueness

4-Bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 4-bromo-1-(pentan-3-yl)-1H-imidazole, it exhibits different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

4-bromo-2-pentan-3-ylpyrazol-3-amine

InChI

InChI=1S/C8H14BrN3/c1-3-6(4-2)12-8(10)7(9)5-11-12/h5-6H,3-4,10H2,1-2H3

InChI Key

NFJTVMMEFOBYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C=N1)Br)N

Origin of Product

United States

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